
Oxanosine
Vue d'ensemble
Description
Oxanosine is an analog of guanosine that has been found in S. capreolus and has diverse biological activities, including antibacterial, antiviral, and anticancer properties . It is active against a variety of bacteria, including S. flexneri, P. mirabilis, and E. coli .
Synthesis Analysis
Oxazolines, which are related to oxanosine, can be synthesized at room temperature in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides using Deoxo-Fluor® . Another method involves the cyclodehydration of β-hydroxy amides .
Molecular Structure Analysis
Oxanosine has a molecular formula of C10H12N4O6, an average mass of 284.225 Da, and a mono-isotopic mass of 284.075684 Da .
Physical And Chemical Properties Analysis
Oxanosine has a molecular formula of C10H12N4O6, an average mass of 284.225 Da, and a mono-isotopic mass of 284.075684 Da .
Applications De Recherche Scientifique
Antibacterial Properties
Oxanosine has been found to exhibit antibacterial activity. It is active against a variety of bacteria, including S. flexneri , P. mirabilis , and E. coli . This makes it a potential candidate for the development of new antibacterial drugs.
Antiviral Properties
Oxanosine has also shown antiviral properties. It has been synthesized as a potential anti-HIV agent . This suggests that Oxanosine could be used in the treatment of HIV and potentially other viral diseases.
Anticancer Properties
Oxanosine has demonstrated anticancer properties. It has been found to inhibit the growth of HeLa human cervical cancer cells . This suggests that Oxanosine could be used in cancer treatment, specifically in the treatment of cervical cancer.
Inhibition of Cell Growth
Oxanosine has been reported to alter tumor cell morphology into normal morphology in temperature-sensitive K-ras transformed rat kidney (K-rasts-NRK) cells by inhibiting inosine monophosphate (IMP) dehydrogenase . This indicates that Oxanosine could be used in the treatment of certain types of kidney diseases.
Biochemical Research
Oxanosine is used in biochemical research due to its diverse biological activities. It is used as a guanosine analog in various research areas including Cancer, Immunology & Inflammation, and Infectious Disease .
Drug Development
Due to its diverse biological activities, Oxanosine is a potential candidate for the development of new drugs. Its antibacterial, antiviral, and anticancer properties make it a promising compound for drug development .
Mécanisme D'action
Target of Action
Oxanosine, a novel guanosine analog antibiotic , primarily targets the enzyme GMP synthetase . This enzyme plays a crucial role in the purine biosynthesis pathway, converting inosine monophosphate (IMP) to guanosine monophosphate (GMP). By inhibiting GMP synthetase, oxanosine disrupts the normal functioning of this pathway .
Mode of Action
Oxanosine interacts with its target, GMP synthetase, by acting as a competitive inhibitor . This means it competes with the natural substrate, IMP, for the active site of the enzyme. When oxanosine binds to the enzyme, it prevents the conversion of IMP to GMP, thereby inhibiting nucleic acid synthesis .
Biochemical Pathways
The primary biochemical pathway affected by oxanosine is the purine biosynthesis pathway . This pathway is responsible for the production of purine nucleotides, which are essential components of DNA and RNA. By inhibiting GMP synthetase, oxanosine disrupts the production of GMP, leading to a decrease in guanine nucleotides . This can have downstream effects on DNA and RNA synthesis, as well as other cellular processes that rely on these nucleotides.
Pharmacokinetics
It’s known that oxanosine can inhibit the growth of certain cells, such as hela cells , suggesting that it can be taken up by cells and exert its effects intracellularly
Result of Action
The primary result of oxanosine’s action is the inhibition of cell growth . By disrupting the purine biosynthesis pathway, oxanosine can inhibit nucleic acid synthesis, which is essential for cell growth and division . This can lead to the suppression of cell growth, as observed in HeLa cells and L-1210 leukemia in mice .
Action Environment
The efficacy and stability of oxanosine can be influenced by environmental factors. For instance, oxanosine has been found to inhibit cell growth more strongly at a permissive temperature (33°C) than at a non-permissive temperature (39°C) . This suggests that temperature can influence the activity of oxanosine.
Safety and Hazards
Oxanosine should be handled with care to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Orientations Futures
Oxanosine has potential applications in cancer research as it exhibits antitumor activity. It may also be used as an antiviral agent due to its ability to inhibit viral replication . Future directions for research on oxanosine include studying its mechanisms of action, investigating its potential as an antiviral agent, and optimizing its synthesis .
Propriétés
IUPAC Name |
5-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-d][1,3]oxazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O6/c11-10-13-7-4(9(18)20-10)12-2-14(7)8-6(17)5(16)3(1-15)19-8/h2-3,5-6,8,15-17H,1H2,(H2,11,13)/t3-,5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVUOVPUCZNICU-ZIYNGMLESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(OC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(OC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80394-72-5 | |
| Record name | Oxanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80394-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Oxanosine functions as a competitive inhibitor of certain key enzymes involved in nucleotide metabolism. [] For instance, it demonstrates competitive inhibition against guanosine monophosphate synthetase (GMP synthetase), hindering the biosynthesis of guanine nucleotides. [] Additionally, oxanosine exhibits potent, reversible, and competitive inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH). []
A: IMPDH plays a crucial role in the de novo synthesis of guanine nucleotides. [] By inhibiting IMPDH, oxanosine disrupts the delicate balance of nucleotide pools within cells. This disruption can lead to a reduction in DNA and RNA synthesis and can impact cellular processes that rely heavily on guanine nucleotides, such as cell signaling and energy metabolism.
A: Research indicates that oxanosine demonstrates increased potency against cells expressing the activated ras oncogene. [, , ] This selectivity suggests a potential therapeutic window for targeting cancer cells harboring ras mutations while minimizing off-target effects on healthy cells.
ANone: The molecular formula of oxanosine is C10H11N5O6, and its molecular weight is 297.22 g/mol.
A: Researchers rely on a combination of spectroscopic methods for structural elucidation of oxanosine. These methods include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. For instance, 13C NMR spectroscopy, coupled with mass spectrometry, has been instrumental in deciphering the mechanism of oxanosine formation. []
ANone: Further investigation is required to determine the stability profile of oxanosine under varying pH conditions.
A: Oxanosine monophosphate (OxMP) acts as a covalent inhibitor of IMPDH. [] OxMP forms a unique ring-opened covalent adduct with the cysteine residue within the active site of IMPDH. Interestingly, this covalent adduct, termed E-OxMP, doesn't undergo hydrolysis as would be expected in the typical catalytic cycle. Instead, E-OxMP prefers to recyclize back to OxMP, thereby effectively trapping the enzyme in an inactive state. []
A: Yes, theoretical calculations, including high-level ab initio, density functional theory (DFT), self-consistent reaction field (SCRF) methods, molecular dynamics simulations, and thermodynamic integration calculations, have been applied to investigate the mutagenic properties of oxanosine. [] These studies have shed light on the tautomeric forms of oxanosine, its binding affinities to DNA bases, and its potential to induce mutations.
A: Modifications to the sugar moiety of oxanosine have been explored to assess their impact on anti-HIV activity. [] This involved synthesizing a series of sugar-modified derivatives of oxanosine and its carbocyclic analogs. [] The results suggest that specific alterations to the sugar component can influence the compound's antiviral properties.
A: The 2′-hydroxyl group of oxanosine appears to be essential for its potent inhibition of IMPDH. Studies with 2'-deoxyoxanosine, which lacks the 2′-hydroxyl group, reveal a significantly reduced inhibitory activity against IMPDH compared to oxanosine. []
ANone: Additional research is needed to ascertain the stability profile of oxanosine across a range of pH values.
A: While the provided abstracts don't delve into specific pharmacokinetic studies, they do mention that oxanosine has been evaluated in mouse models. [, , ] These studies likely involved assessing the compound's in vivo activity and potential efficacy in preclinical settings.
A: Oxanosine has shown promising results in preclinical studies using rat kidney cells transformed with a temperature-sensitive K-ras gene. [] Treatment with oxanosine led to a reversion of the transformed morphology towards a more normal phenotype. []
A: In K-ras-transformed rat kidney cells, oxanosine not only reverts the transformed morphology but also restores the cellular content of fibronectin to levels comparable to those observed in normal cells. [] This suggests that oxanosine might counteract some of the phenotypic changes associated with ras oncogene activation.
A: A combination of liquid chromatography (LC) coupled with mass spectrometry (MS) and 13C NMR spectroscopy has been instrumental in elucidating the mechanism of oxanosine formation. [] These methods allow researchers to identify and quantify oxanosine and its potential intermediates in complex biological samples.
A: Oxanosine was first isolated in 1981 from the culture filtrate of the actinomycete Streptomyces capreolus. [] It was initially recognized for its weak antibacterial activity, particularly against Escherichia coli. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





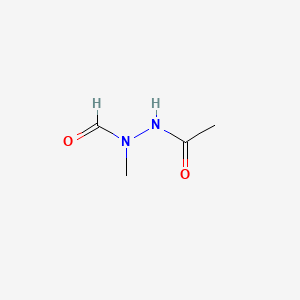
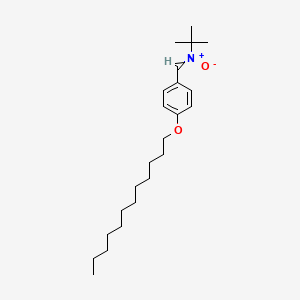
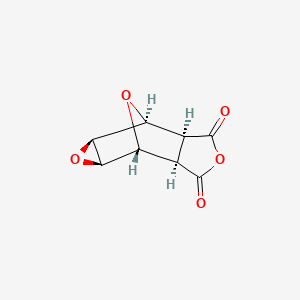
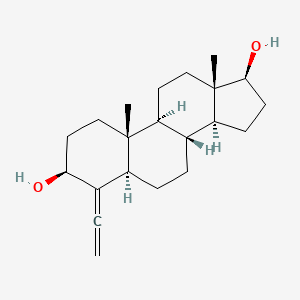


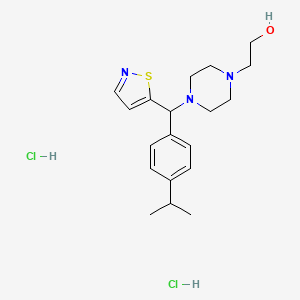


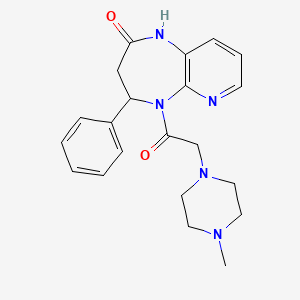

![4-Nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1211682.png)